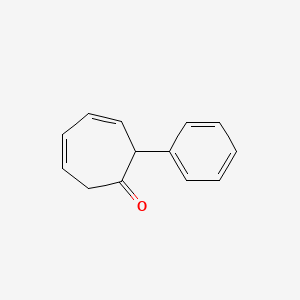![molecular formula C4H7ClF2NO3P B14501501 Ethyl [chloro(difluorophosphoryl)methyl]carbamate CAS No. 62779-27-5](/img/structure/B14501501.png)
Ethyl [chloro(difluorophosphoryl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [chloro(difluorophosphoryl)methyl]carbamate is a chemical compound with a complex structure that includes ethyl, chloro, difluorophosphoryl, and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [chloro(difluorophosphoryl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate carbamate precursor with chloro(difluorophosphoryl)methyl chloride under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl [chloro(difluorophosphoryl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Ethyl [chloro(difluorophosphoryl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl [chloro(difluorophosphoryl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Tert-butyl carbamate
Uniqueness
Ethyl [chloro(difluorophosphoryl)methyl]carbamate is unique due to the presence of the chloro(difluorophosphoryl)methyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
62779-27-5 |
|---|---|
Molecular Formula |
C4H7ClF2NO3P |
Molecular Weight |
221.53 g/mol |
IUPAC Name |
ethyl N-[chloro(difluorophosphoryl)methyl]carbamate |
InChI |
InChI=1S/C4H7ClF2NO3P/c1-2-11-4(9)8-3(5)12(6,7)10/h3H,2H2,1H3,(H,8,9) |
InChI Key |
ZDVRAANJXJZVDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(P(=O)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


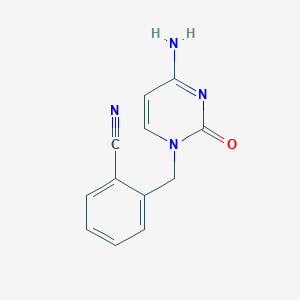
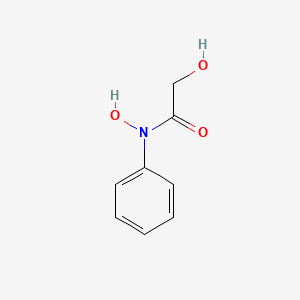

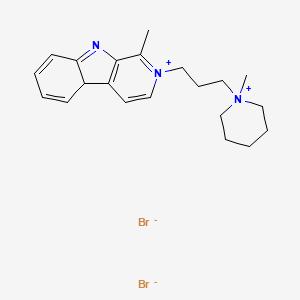
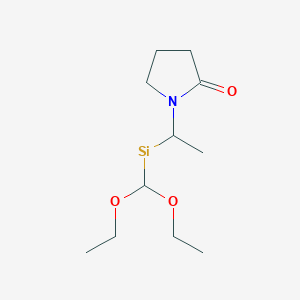
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)
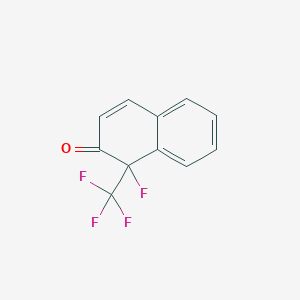
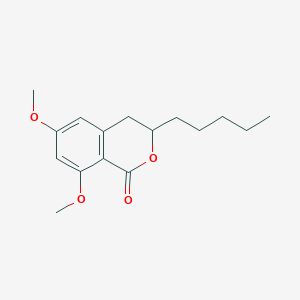
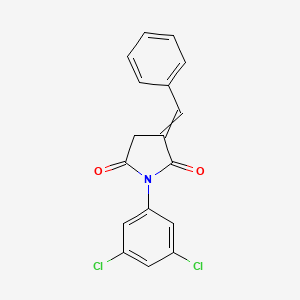
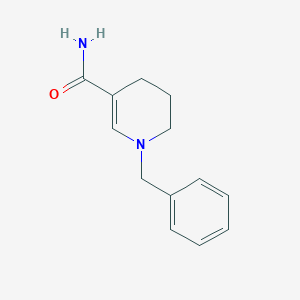


![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
